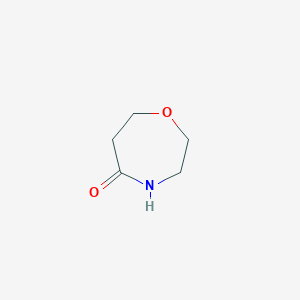
1,4-Oxazepan-5-one
Overview
Description
1,4-Oxazepan-5-one is a heterocyclic organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol It is characterized by a seven-membered ring containing one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
From Ketoxime: One method involves the reaction of a ketoxime with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in tetrahydrofuran and ethyl acetate at 70°C under an inert atmosphere. The reaction mixture is stirred at reflux for 1-4 hours, followed by extraction and purification to yield this compound.
From Dihydro-2H-pyran-4(3H)-one Oxime: Another method involves the reaction of dihydro-2H-pyran-4(3H)-one oxime with benzenesulfonyl chloride in acetone at 0°C, followed by the addition of sodium hydroxide and purification via column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific examples are not extensively documented.
Substitution Reactions: It can participate in substitution reactions, such as the reaction with triethyloxonium tetrafluoroborate in anhydrous dichloromethane.
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents can be used, depending on the desired transformation.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄).
Solvents: Tetrahydrofuran, ethyl acetate, acetone, and dichloromethane are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triethyloxonium tetrafluoroborate yields a substituted oxazepanone derivative .
Scientific Research Applications
1,4-Oxazepan-5-one has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: It serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biological Studies: Its derivatives are investigated for their potential antiproliferative properties against cancer cells.
Mechanism of Action
its derivatives, such as those with potential MDM2 inhibitory activity, may interact with molecular targets involved in cell proliferation and apoptosis . The exact pathways and molecular targets would depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
1,4-Oxazepine: A related compound with a similar ring structure but differing in the position of the oxygen and nitrogen atoms.
1,4-Benzoxazepine: Another similar compound with a benzene ring fused to the oxazepine ring.
Uniqueness: 1,4-Oxazepan-5-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity. Its derivatives have shown potential in various scientific applications, making it a valuable compound for further research .
Properties
IUPAC Name |
1,4-oxazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDIYMHNQAWSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427472 | |
| Record name | 1,4-oxazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-26-1 | |
| Record name | 1,4-oxazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the synthesized 1,4-oxazepan-5-ones and how are they obtained?
A1: The synthesized compounds feature a 7-membered ring containing both oxygen and nitrogen, with a hydroxyl group at the 6-position and an aryl or alkyl substituent at the 7-position. [, , , ] A key starting material for their synthesis is a diastereomeric mixture of trans-3-alkyl- or 3-aryl-N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides. [, ] The reaction conditions during the cyclization step dictate whether a 1,4-oxazepan-5-one or a 2-[aryl/alkyl(hydroxy)methyl]morpholin-3-one is formed. [, ] For instance, using Scandium triflate (Sc(OTf)3) as a catalyst in the cyclization of specific epoxyamide intermediates leads to the formation of single enantiomers of (6R,7R)-6-hydroxy-7-phenyl-l,4-oxazepan-5-ones. [, ]
Q2: Can the synthesis be modified to obtain different enantiomers of the this compound core?
A2: Yes, the synthesis can be tailored to produce specific enantiomers. By selecting the appropriate chiral starting materials, like substituted aminoethanols and specific enantiomers of 3-phenyloxirane-2-carboxylic acid derivatives, researchers can control the stereochemistry of the final product. This method enables the synthesis of various single enantiomers of 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


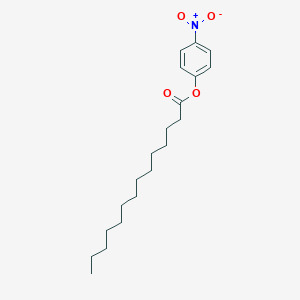
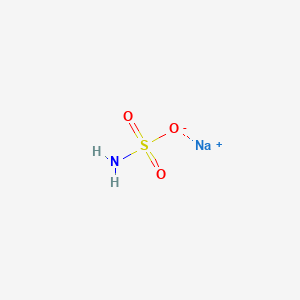
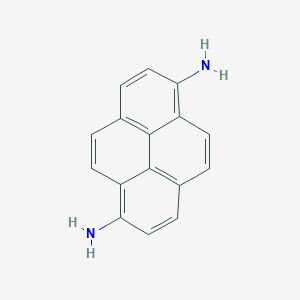
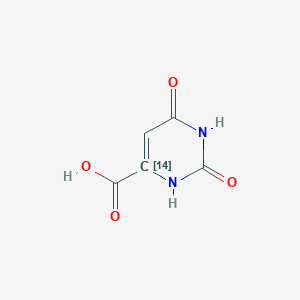
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
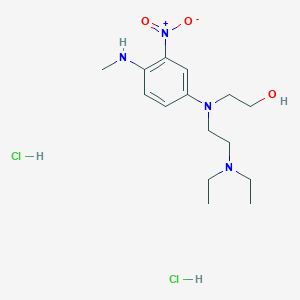
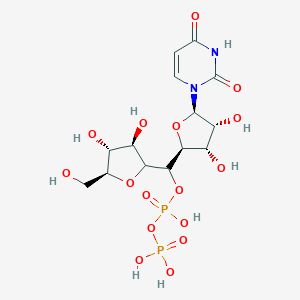
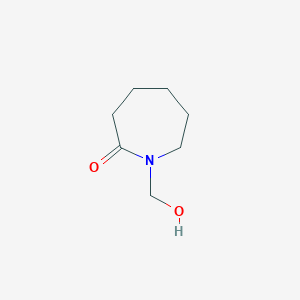
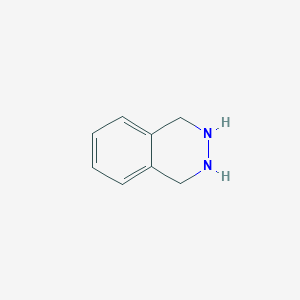
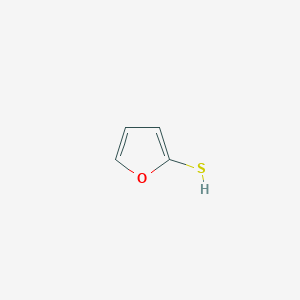
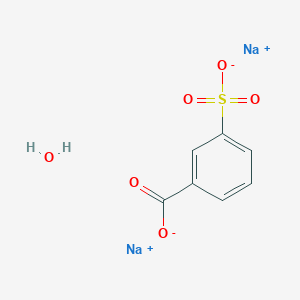
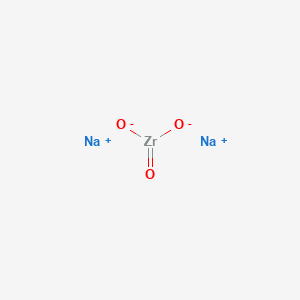
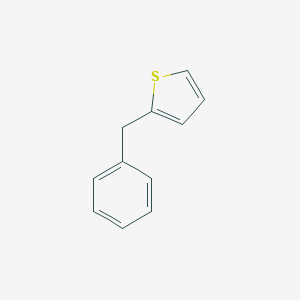
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
